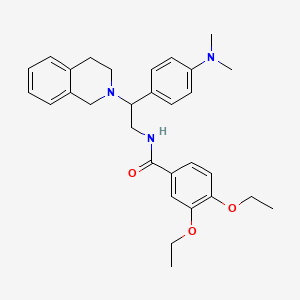
2-((7-(4-methoxyphenethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like this one, which contain a purine ring, are often found in biological systems. Purines are part of the structure of nucleotides, which are the building blocks of DNA and RNA . The methoxyphenethyl group attached to the purine ring could potentially alter the properties of the compound, making it more lipophilic, for example .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The reactivity of a compound is determined by its molecular structure. Functional groups, such as the purine ring or the methoxyphenethyl group, will react in characteristic ways. Without specific information on this compound, it’s difficult to predict its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and stability, can be determined using various analytical techniques. These properties are important for understanding how the compound will behave in a biological system or in a reaction .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
This compound belongs to a class of chemicals that have been synthesized and evaluated for their potential biological activities. For instance, derivatives of similar molecular structures have been designed to serve as anti-inflammatory and analgesic agents, displaying significant COX-2 inhibition, analgesic, and anti-inflammatory activities. Such compounds were synthesized through a series of chemical reactions involving different starting materials and conditions to yield new heterocyclic compounds with desired biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Radiopharmaceutical Applications
In the context of radiopharmaceutical science, derivatives with similar structural motifs have been explored for their potential as Positron Emission Tomography (PET) tracers. Specifically, carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives have been synthesized for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), highlighting the compound's relevance in diagnostic imaging and potential therapeutic monitoring (Gao, Wang, & Zheng, 2016).
Environmental and Agricultural Chemistry
Furthermore, compounds within this family have been studied in environmental and agricultural chemistry, particularly in the metabolism of chloroacetamide herbicides and their interactions with liver microsomes in humans and rats. This research sheds light on the metabolic pathways and potential toxicological profiles of widely used herbicides, contributing to the understanding of their environmental impact and safety profile (Coleman, Linderman, Hodgson, & Rose, 2000).
Material Science Applications
In material science, derivatives of this compound have been utilized in the synthesis of novel photoinitiators for polymerization processes. These applications demonstrate the compound's versatility, contributing to the development of new materials with potential use in various industrial applications (Batibay, Gunkara, Ocal, & Arsu, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[7-[2-(4-methoxyphenyl)ethyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-21-14-13(15(24)20-16(21)25)22(17(19-14)27-9-12(18)23)8-7-10-3-5-11(26-2)6-4-10/h3-6H,7-9H2,1-2H3,(H2,18,23)(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEYXUSKBPDTAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)N)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine](/img/structure/B2851115.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide](/img/structure/B2851116.png)
![(E)-2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-(1,2-thiazol-3-yl)prop-2-enamide](/img/structure/B2851117.png)
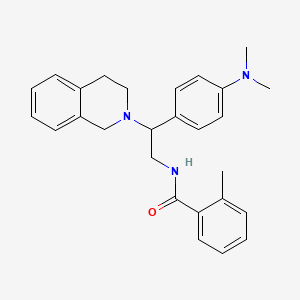
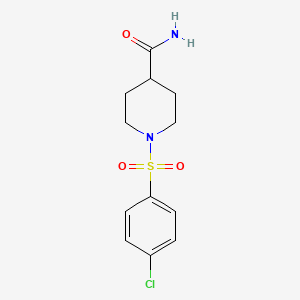
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B2851123.png)

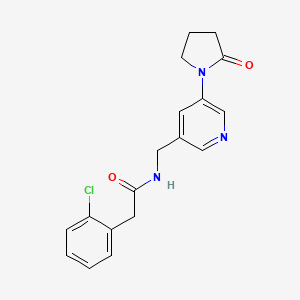
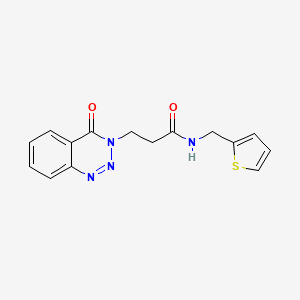
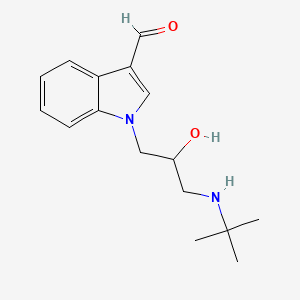
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2851131.png)
![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2851133.png)
![2-[4-(3-chlorobenzoyl)piperazin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2851134.png)
